molecular formula C13H16O4 B13003120 1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid

1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid

Cat. No.: B13003120
M. Wt: 236.26 g/mol
InChI Key: UAXAGGDXGZQBHD-UHFFFAOYSA-N
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Description

1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C13H16O4 It is a derivative of cyclobutanecarboxylic acid, featuring a methoxyphenoxy group attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanecarboxylic acid with 3-methoxyphenol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenoxy group may interact with enzymes or receptors, modulating their activity. The cyclobutanecarboxylic acid moiety may also play a role in the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-Methoxyphenoxy)methyl)cyclobutanecarboxylic acid is unique due to the presence of the methoxyphenoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

1-[(3-methoxyphenoxy)methyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C13H16O4/c1-16-10-4-2-5-11(8-10)17-9-13(12(14)15)6-3-7-13/h2,4-5,8H,3,6-7,9H2,1H3,(H,14,15)

InChI Key

UAXAGGDXGZQBHD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2(CCC2)C(=O)O

Origin of Product

United States

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